molecular formula C11H17NOS B6747398 1-[(5-Methoxythiophen-2-yl)methyl]piperidine

1-[(5-Methoxythiophen-2-yl)methyl]piperidine

Cat. No.: B6747398
M. Wt: 211.33 g/mol
InChI Key: TZMWEWUXKFRDEP-UHFFFAOYSA-N
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Description

1-[(5-Methoxythiophen-2-yl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a methoxythiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methoxythiophen-2-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable methoxythiophene derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 5-methoxythiophene-2-carbaldehyde under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methoxythiophen-2-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(5-Methoxythiophen-2-yl)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Methoxythiophen-2-yl)methyl]piperidine involves its interaction with specific molecular targets. The methoxythiophene moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Methylthiophen-2-yl)methyl]piperidine: Similar structure but with a methyl group instead of a methoxy group.

    1-[(5-Chlorothiophen-2-yl)methyl]piperidine: Contains a chlorine atom instead of a methoxy group.

    1-[(5-Hydroxythiophen-2-yl)methyl]piperidine: Features a hydroxyl group instead of a methoxy group.

Uniqueness

1-[(5-Methoxythiophen-2-yl)methyl]piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

1-[(5-methoxythiophen-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-13-11-6-5-10(14-11)9-12-7-3-2-4-8-12/h5-6H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMWEWUXKFRDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(S1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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